4-Azido-2-trifluoromethylbenzoic acid
Overview
Description
4-Azido-2-trifluoromethylbenzoic acid is an organic compound with the molecular formula C8H4F3N3O2 It is characterized by the presence of an azido group (-N3) and a trifluoromethyl group (-CF3) attached to a benzoic acid core
Mechanism of Action
: Chourasiya, S. S., Kathuria, D., Kumar, V., & Ranbhan, K. J. (2024). Mutagenic Azido Impurities in Drug Substances: A Perspective. Therapeutic Innovation & Regulatory Science, 18. Link : Genome-Wide Analysis of the Auxin/Indoleacetic Acid (Aux/IAA) Family in Saccharum spontaneum. International Journal of Molecular Sciences, 25(13), 7473. Link : Assembly of SARS-CoV-2 nucleocapsid protein with nucleic acid. Nucleic Acids Research, 52(11), 6647-6660. Link : BOC Sciences. 4-Azido-2-(trifluoromethyl)benzoic Acid. Link : MilliporeSigma. 4-Fluoro-2-(trifluoromethyl)benzoic acid. Link : MilliporeSigma. 4-(Trifluoromethyl)benzoic acid. Link
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-amino-2-trifluoromethylbenzoic acid with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the corresponding diazonium salt, which is then treated with sodium azide (NaN3) to yield the azido compound.
Industrial Production Methods: While specific industrial production methods for 4-Azido-2-trifluoromethylbenzoic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Azido-2-trifluoromethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), solvents like dimethylformamide (DMF).
Cycloaddition: Copper(I) catalysts, solvents like tetrahydrofuran (THF).
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: Amines or substituted benzoic acids.
Cycloaddition: Triazoles.
Reduction: Amines.
Scientific Research Applications
4-Azido-2-trifluoromethylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of triazole derivatives through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug discovery and development, especially in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
4-Azidobenzoic Acid: Similar structure but lacks the trifluoromethyl group.
2-Trifluoromethylbenzoic Acid: Lacks the azido group but contains the trifluoromethyl group.
4-Azido-3-trifluoromethylbenzoic Acid: Similar but with the azido group in a different position.
Uniqueness: 4-Azido-2-trifluoromethylbenzoic acid is unique due to the presence of both the azido and trifluoromethyl groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a versatile compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
4-azido-2-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)6-3-4(13-14-12)1-2-5(6)7(15)16/h1-3H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIGSRUFQCYDIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.